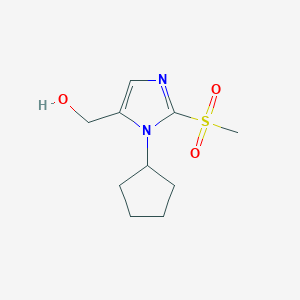

(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

CAS No.: 1221341-07-6

Cat. No.: VC11720380

Molecular Formula: C10H16N2O3S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221341-07-6 |

|---|---|

| Molecular Formula | C10H16N2O3S |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | (3-cyclopentyl-2-methylsulfonylimidazol-4-yl)methanol |

| Standard InChI | InChI=1S/C10H16N2O3S/c1-16(14,15)10-11-6-9(7-13)12(10)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |

| Standard InChI Key | YFFJDJFBVAUOFM-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=NC=C(N1C2CCCC2)CO |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(N1C2CCCC2)CO |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is C₁₀H₁₆N₂O₃S, derived from the imidazole core (C₃H₄N₂) modified by:

-

A cyclopentyl group (C₅H₉) at N-1,

-

A methanesulfonyl group (SO₂CH₃) at C-2,

-

A hydroxymethyl group (CH₂OH) at C-5.

The molecular weight is calculated as 244.32 g/mol, though analogous compounds, such as (1-Cyclopentyl-1H-imidazol-5-yl)methanol (C₉H₁₄N₂O), exhibit a molecular weight of 166.22 g/mol . The addition of the methanesulfonyl group accounts for the increase in molecular weight.

Stereochemical and Electronic Properties

The methanesulfonyl group introduces strong electron-withdrawing effects, polarizing the imidazole ring and enhancing electrophilic character at adjacent positions. This electronic perturbation may influence reactivity in substitution or oxidation reactions . The cyclopentyl group contributes steric bulk, potentially affecting binding interactions in biological systems.

Spectroscopic Characteristics

While direct spectroscopic data for the compound are unavailable, inferences can be made from related structures:

-

¹H NMR: The methanol proton (CH₂OH) is expected to resonate near δ 4.5–5.0 ppm, as seen in (4-cyclopentylamino-2-methylsulfanyl-pyridine-5-yl)methanol (δ 4.45–4.52 ppm) .

-

MS: A molecular ion peak at m/z 244.32 (M+H)⁺ is anticipated, consistent with the molecular formula.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key components:

-

Imidazole core: Functionalized at N-1, C-2, and C-5.

-

Cyclopentyl group: Introduced via N-alkylation.

-

Methanesulfonyl and hydroxymethyl groups: Installed through sequential oxidation and reduction.

Step 1: N-Alkylation of Imidazole

-

Starting material: Imidazole reacts with cyclopentyl bromide under basic conditions (e.g., NaH/DMF) to yield 1-cyclopentyl-1H-imidazole.

-

Intermediate: 1-Cyclopentyl-2-methylthio-1H-imidazole is formed via thiolation at C-2 using Lawesson’s reagent or similar .

Step 2: Oxidation of Methylthio to Methanesulfonyl

The methylthio group (SMe) is oxidized to methanesulfonyl (SO₂Me) using MnO₂ in chloroform, a method demonstrated for pyridine derivatives .

Physicochemical Properties

Solubility and Stability

-

Solubility: High polarity due to the sulfonyl and hydroxymethyl groups suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents.

-

Stability: The methanesulfonyl group enhances stability toward nucleophilic attack compared to thioether analogues.

Thermal Properties

Analogous compounds, such as (4-cyclopentylamino-2-methylsulfanyl-pyridine-5-yl)methanol, exhibit melting points near 150–151°C . The target compound is expected to have a similar range.

Comparative Analysis of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume